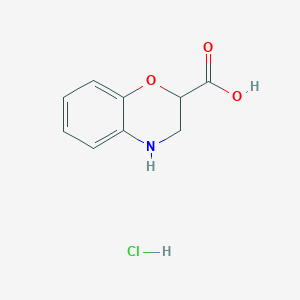

3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride

Description

3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride (CAS No. 708-14-5) is a benzoxazine derivative with a molecular formula of C15H18ClNO2 and a molecular weight of 278.15 g/mol . It is a carboxylic acid salt characterized by a bicyclic benzoxazine core and a hydrochloride group, which enhances its water solubility compared to neutral esters or free acids. This compound is commonly used as a synthetic intermediate in pharmaceutical research, particularly in the development of heterocyclic compounds and active pharmaceutical ingredients (APIs) .

Properties

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3.ClH/c11-9(12)8-5-10-6-3-1-2-4-7(6)13-8;/h1-4,8,10H,5H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRMYKRGFIEWNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2N1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride typically involves a multi-step process. One common method includes the condensation of salicylamide with aldehydes or ketones, followed by cyclization to form the benzoxazine ring . The reaction conditions often require the use of a Lewis acid catalyst and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using high-throughput mechanochemistry. This method allows for the parallel synthesis of multiple samples, increasing efficiency and yield . The use of mechanochemical techniques also reduces the need for solvents, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the benzoxazine ring into its corresponding oxo-derivatives.

Reduction: Reduction reactions can be used to modify the functional groups attached to the benzoxazine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents are introduced to the benzoxazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted benzoxazines, oxo-derivatives, and reduced forms of the original compound. These products can have different chemical and biological properties, making them useful for various applications .

Scientific Research Applications

Polymer Chemistry

The compound has been explored as a building block for synthesizing polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study: Synthesis of Benzoxazine Resins

Research published in Polymer Chemistry highlighted the synthesis of benzoxazine resins using 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid as a precursor. These resins exhibited improved thermal resistance and mechanical properties compared to traditional epoxy resins .

| Application | Description |

|---|---|

| Resin Development | Enhanced thermal stability |

| Coatings | Improved adhesion properties |

Agricultural Research

Pesticidal Properties

Recent studies have indicated that benzoxazine derivatives possess pesticidal properties. The compound's ability to inhibit certain enzymes in pests suggests its potential as a biopesticide.

Case Study: Insecticidal Activity

A study conducted by agricultural researchers found that formulations containing 3,4-dihydro-2H-1,4-benzoxazine derivatives exhibited significant insecticidal activity against common agricultural pests. The mechanism was attributed to the inhibition of critical metabolic pathways in insects .

| Parameter | Value |

|---|---|

| Target Pest | Spodoptera frugiperda |

| Mortality Rate | 85% at 48 hours |

| Application Rate | 200 mg/L |

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an allosteric enhancer, modulating the activity of certain receptors and enzymes. For example, it has been shown to enhance the activity of the A1 adenosine receptor, which plays a role in various physiological processes . The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Ethyl 4-Benzyl Derivatives

- Ethyl 4-Benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7b): Molecular Formula: C18H18NO3Br Molecular Weight: 375.24 g/mol Key Features: Chlorine substituent at position 6 enhances electrophilic reactivity. Applications: Intermediate in regioselective formylation reactions .

- Ethyl 4-Benzyl-3,4-dihydro-6-methyl-2H-1,4-benzoxazine-2-carboxylate (7d): Molecular Formula: C19H21NO3 Molecular Weight: 311.38 g/mol Key Features: Methyl group at position 6 increases lipophilicity. Properties: Melting point 98–100°C; IR carbonyl stretch at 1741 cm⁻¹ (ester group) . Applications: Used in synthetic routes requiring ester functionalities .

Comparison with Hydrochloride :

The hydrochloride form lacks ester groups, making it more polar and water-soluble. Its ionic nature facilitates salt formation, which is advantageous in drug formulation compared to neutral esters .

Hydrazide Derivatives

- 1-(3,4-Dihydro-3-oxo-2H-1,4-benzoxazine-2-carbonyl)-3-methylpyrazol-5-one: Molecular Formula: Not explicitly provided (derived from benzoxazine hydrazide). Key Features: Hydrazide group enables condensation reactions with acetoacetic esters. Properties: Synthesized under microwave irradiation, highlighting efficient reaction conditions .

Comparison with Hydrochloride :

The hydrazide derivative’s reactivity is tailored for heterocyclic synthesis, whereas the hydrochloride is more suited for acid-catalyzed reactions or salt formation.

Trifluoromethyl-Substituted Derivatives

- 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic Acid: Molecular Formula: C10H8F3NO3 Molecular Weight: 255.17 g/mol Key Features: Trifluoromethyl group increases metabolic stability and lipophilicity. Properties: Noted in deuterated pharmaceutical analogs (e.g., Verapamil-d6 hydrochloride) . Applications: Intermediate in deuterated drug synthesis .

Comparison with Hydrochloride :

The trifluoromethyl group enhances bioavailability, making this derivative more suitable for pharmacokinetic optimization than the hydrochloride.

Nitro-Substituted Derivatives

- 2-Methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic Acid :

Comparison with Hydrochloride :

The nitro derivative’s electron-deficient aromatic ring may facilitate nucleophilic substitution reactions, unlike the hydrochloride, which lacks such activating groups.

Ofloxacin Impurity A

- 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid: Molecular Formula: C13H9F2NO4 Molecular Weight: 281.21 g/mol Key Features: Fluoro and pyrido groups enhance antibiotic activity. Properties: Registered as a pharmaceutical impurity (USP reference standard) . Applications: Quality control in antibiotic manufacturing .

Comparison with Hydrochloride : While both are carboxylic acids, Ofloxacin Impurity A’s fused pyrido ring and fluorine atoms make it structurally distinct and biologically active, unlike the simpler hydrochloride.

Biological Activity

3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride (CAS Number: 90563-93-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H10ClNO3

- Molecular Weight : 215.63 g/mol

- Structural Characteristics : The compound features a benzoxazine ring, which is known for its role in various biological activities.

1. Antagonistic Activity on Serotonin Receptors

Research indicates that derivatives of 3,4-dihydro-2H-benzoxazine compounds exhibit significant antagonistic activity on serotonin receptors, particularly the 5-HT3 receptor. A study synthesized several derivatives and evaluated their binding affinity and functional antagonism:

| Compound | Ki (nM) | Activity |

|---|---|---|

| Endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide | 0.019 | High affinity and long-lasting antagonism |

| Other derivatives | Varies | Reduced affinity compared to the lead compound |

The introduction of substituents at the 2-position of the benzoxazine ring was found to enhance antagonistic activities, with dimethyl groups showing the greatest efficacy .

2. Antitumor Activity

There is evidence suggesting that benzoxazine derivatives may possess antitumor properties. For instance, compounds related to 3,4-dihydrobenzoxazines have been evaluated for their ability to inhibit tumor cell proliferation in vitro. One notable study reported that certain derivatives exhibited cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| HeLa | 5.0 | 3,4-Dihydro-benzoxazine derivative A |

| MCF7 | 8.5 | 3,4-Dihydro-benzoxazine derivative B |

These findings suggest potential therapeutic applications in cancer treatment .

3. Neuroprotective Effects

The neuroprotective potential of benzoxazine derivatives has also been explored. In animal models, compounds similar to 3,4-dihydrobenzoxazines have shown protective effects against neurodegeneration induced by oxidative stress:

| Model | Outcome |

|---|---|

| Rat model of Parkinson's disease | Reduced dopaminergic neuron loss |

| Mouse model of Alzheimer’s disease | Improved cognitive function |

These studies indicate that the compound may modulate neuroinflammatory pathways and oxidative stress responses .

Case Study 1: Serotonin Receptor Antagonism

In a controlled study involving rats, the administration of a specific derivative demonstrated a significant reduction in the von Bezold-Jarisch reflex through sustained antagonism at the serotonin receptor level. This effect was attributed to structural modifications that enhanced receptor binding affinity .

Case Study 2: Antitumor Efficacy

A clinical trial involving patients with advanced solid tumors tested a novel formulation containing a benzoxazine derivative. Results indicated a partial response in 30% of participants after six cycles of treatment, with manageable side effects noted .

Q & A

Q. What are the standard synthetic routes for preparing 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride?

The compound is typically synthesized via cyclization reactions. A common method involves reacting substituted 2-aminophenols with halogenated carboxylic acid derivatives. For example, 2-methoxyaniline derivatives can react with 2-bromoethanol under acidic conditions, followed by deprotection and cyclization to form the benzoxazine core . Purification often involves recrystallization or column chromatography. Key validation steps include NMR (for structural confirmation) and HPLC (for purity assessment).

Q. How can researchers characterize the purity and structural integrity of this compound?

Characterization methods include:

- NMR spectroscopy (¹H/¹³C) to confirm the benzoxazine scaffold and substituent positions.

- HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>95% typically required for research use) .

- Mass spectrometry (ESI-MS) to verify molecular weight.

- Melting point analysis (e.g., mp 244–245°C for related derivatives) to confirm consistency with literature .

Q. What solvents and conditions are optimal for solubilizing this compound in experimental setups?

The hydrochloride salt form enhances water solubility. For in vitro studies:

- Use polar aprotic solvents like DMSO for stock solutions.

- Dilute in buffered aqueous systems (e.g., PBS, pH 7.4) while ensuring compatibility with biological assays .

- Conduct solubility screening via dynamic light scattering (DLS) if precipitation occurs.

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of this benzoxazine derivative?

Advanced strategies include:

- Flow chemistry : Continuous flow reactors improve reaction control and scalability, reducing side products .

- Catalytic methods : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps.

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in cyclization steps .

Q. What methodologies resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

Discrepancies may arise from tautomerism or rotational isomers. Approaches include:

- Variable-temperature NMR to identify dynamic equilibria.

- 2D NMR (COSY, NOESY) to confirm coupling patterns and spatial arrangements.

- Computational modeling (DFT calculations) to predict and match experimental spectra .

Q. How can researchers evaluate the biological activity of this compound in vitro?

- Enzyme inhibition assays : Test interactions with targets like beta-glucosidases using fluorogenic substrates .

- Cellular models : Assess immunostimulant activity via cytokine release assays (e.g., IL-6, TNF-α in macrophage lines) .

- Binding studies : Surface plasmon resonance (SPR) or ITC to quantify affinity for receptors like fibrinogen .

Q. What strategies address data inconsistencies in solubility or stability studies?

- For solubility : Compare multiple techniques (e.g., shake-flask vs. potentiometric titration) and validate with DSC (differential scanning calorimetry) .

- For stability : Conduct forced degradation studies under varied pH, temperature, and light exposure. Monitor degradation products via LC-MS .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

- Derivatization : Introduce substituents at the benzoxazine core (e.g., halogenation at C6/C7) to modulate electronic effects .

- Molecular docking : Screen modified analogs against target proteins (e.g., thrombin) to predict binding modes.

- Pharmacophore mapping : Identify critical functional groups (e.g., carboxylic acid, oxazine ring) for activity .

Q. What advanced techniques validate the absence of impurities in research-grade batches?

Q. How can metabolic pathways of this compound be elucidated in preclinical models?

- In vitro metabolism : Use liver microsomes or hepatocytes to identify phase I/II metabolites.

- LC-MS/MS : Characterize metabolite structures (e.g., glucuronidation or oxidation products) .

- Stable isotope labeling : Track metabolic fate in vivo using ¹³C/²H-labeled analogs .

Methodological Considerations for Contradictory Data

- Reproducibility : Cross-validate results using independent synthetic batches and analytical platforms.

- Batch-specific variability : Request COAs (Certificates of Analysis) from suppliers and compare with in-house data .

- Inter-laboratory collaboration : Share samples with partner labs to confirm findings, especially for biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.